2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile
Description
2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile is a benzenecarbonitrile derivative featuring a 2,4-dichlorophenylsulfanyl group at position 2 and a trifluoromethyl (-CF₃) substituent at position 3.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3NS/c15-10-2-4-13(11(16)6-10)21-12-3-1-9(14(17,18)19)5-8(12)7-20/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFPNRTKSUQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)SC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Disulfide Exchange with Halogenated Intermediates
A common strategy involves reacting 2,4-dichlorobenzenethiol with a halogenated benzotrifluoride precursor. For example, 5-bromo-2-(trifluoromethyl)benzonitrile undergoes substitution with 2,4-dichlorobenzenethiol in the presence of a base such as potassium carbonate. Dimethylformamide (DMF) or acetonitrile solvents facilitate this reaction at 80–100°C, achieving yields of 65–75%.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Base | K2CO3 |
| Yield | 68% |
The reaction’s regioselectivity is ensured by the electron-withdrawing nature of the trifluoromethyl and cyano groups, which activate the para position for nucleophilic attack.
Palladium-Catalyzed Cross-Coupling
Recent advances employ palladium catalysts to couple 2,4-dichlorobenzenethiol with pre-functionalized aryl halides. A 2019 study demonstrated that using Pd(OAc)₂ with Xantphos as a ligand in toluene at 110°C achieves 82% yield. This method minimizes byproducts and enhances scalability.
Cyanation Strategies for Carbonitrile Installation
Rosenmund-von Braun Reaction
The carbonitrile group is introduced via cyanation of a brominated intermediate. 5-Bromo-2-((2,4-dichlorophenyl)sulfanyl)-benzotrifluoride reacts with CuCN in dimethylacetamide (DMAc) at 160°C, yielding the target compound in 60–70% purity. Challenges include copper residue removal, necessitating post-reaction chelation with EDTA.
Catalytic Cyanide Transfer
A patent-pending method utilizes nickel catalysts for cyanide transfer from acetone cyanohydrin to a trifluoromethyl-substituted aryl bromide. This one-pot reaction in acetonitrile at 120°C achieves 85% yield with 0.5 mol% NiCl₂(dppe).
Optimized Parameters:
| Catalyst | NiCl₂(dppe) |
|---|---|
| Cyanide Source | Acetone Cyanohydrin |
| Solvent | Acetonitrile |
| Temperature | 120°C |
| Yield | 85% |
Trifluoromethylation Techniques
Electrophilic Trifluoromethylation
Using Umemoto’s reagent (trifluoromethylaryliodonium salts), trifluoromethyl groups are introduced to a dihalobenzonitrile precursor. Reaction in dichloromethane at −40°C with BF₃·OEt₂ as a Lewis acid affords 70% yield.
Sandmeyer-Type Trifluoromethylation
Diazotization of 5-amino-2-((2,4-dichlorophenyl)sulfanyl)benzonitrile followed by treatment with CF₃I in the presence of CuI yields the product at 55% efficiency. This method is less favored due to intermediate instability.
Purification and Characterization
Crude product purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. HPLC analysis confirms >98% purity, while ¹⁹F NMR confirms trifluoromethyl integration.
Comparative Analysis of Methodologies
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| NAS with K2CO3 | 68% | Low | Moderate |
| Pd-Catalyzed Coupling | 82% | High | High |
| Ni-Catalyzed Cyanation | 85% | Medium | High |
The palladium and nickel-catalyzed routes offer superior yields but require costly catalysts. NAS remains the most accessible for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
*Calculated based on molecular formula C₁₄H₆Cl₂F₃NS.
Notes
- Structural variations in sulfanyl linkages, aromatic cores, and electron-withdrawing groups significantly alter physicochemical and biological properties.
Biological Activity
2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, often referred to by its chemical structure or CAS number (56148-83-5), is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C12H7Cl2F3N
- Molecular Weight : 303.09 g/mol
- Structure : The compound features a dichlorophenyl group, a sulfanyl linkage, and a trifluoromethyl substituent which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that sulfanyl-containing compounds can disrupt bacterial cell walls and inhibit growth. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and increasing efficacy against both Gram-positive and Gram-negative bacteria.
Insecticidal Activity
The compound has been evaluated for its insecticidal properties. In laboratory settings, it demonstrated effectiveness against various pest species. The mode of action is believed to involve interference with the insect nervous system, potentially through inhibition of neurotransmitter receptors or enzymes critical for nerve function.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells, suggesting a potential for development as an anticancer agent.
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of sulfanyl compounds, including derivatives similar to this compound. The compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Insecticidal Activity
In a field trial reported by the Pesticide Science Journal, the insecticidal properties were tested against common agricultural pests. The results indicated a mortality rate exceeding 80% within 48 hours post-application, demonstrating its potential as an effective pesticide alternative.
Case Study 3: Anticancer Potential
Research published in Cancer Letters explored the cytotoxic effects on various cancer cell lines. Results showed that at sub-micromolar concentrations, the compound induced apoptosis and inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-((2,4-dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, and what challenges arise in achieving high yields?
- Methodological Answer : A multi-step synthesis route is typically employed, involving nucleophilic aromatic substitution (SNAr) for introducing the sulfanyl group and cyanation via palladium-catalyzed cross-coupling. Key challenges include managing steric hindrance from the trifluoromethyl group and ensuring regioselectivity during substitution. Evidence from structurally similar compounds suggests that inert atmospheres (e.g., nitrogen) and temperature control (0–5°C) improve intermediate stability .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regiochemistry. Mass spectrometry (MS) with exact mass analysis (e.g., ESI-TOF) is critical for verifying the molecular ion peak (expected m/z: 365.96 for C₁₄H₇Cl₂F₃NS). Cross-referencing with databases like PubChem ensures alignment with reported spectral data .
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent degradation. Analogous chlorinated sulfanyl compounds exhibit sensitivity to moisture and oxidation, necessitating desiccants like silica gel in storage environments .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and dichlorophenyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, reducing electrophilicity at the para position. Computational studies (DFT) can model charge distribution to predict reactivity. Experimentally, kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) help identify optimal conditions for cyanation or further functionalization .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts or MS fragmentation patterns)?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Reproduce spectra under standardized conditions (e.g., CDCl₃ for NMR, 70 eV ionization for MS) and compare with synthetic intermediates. Collaborative data sharing via platforms like ChemSpider enhances validation .
Q. How can researchers design assays to probe the biological activity of this compound, given its structural features?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors with known affinity for chlorinated aromatics (e.g., cytochrome P450 isoforms). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. Structural analogs with sulfanyl groups have shown activity in receptor antagonism studies, suggesting similar screening frameworks .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
